molecular formula C10H13Cl2NO2 B13469443 Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride

Cat. No.: B13469443
M. Wt: 250.12 g/mol
InChI Key: KCHBIGYIMNRICG-UHFFFAOYSA-N
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Description

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride is a chemical compound with the molecular formula C10H13NO2Cl. It is a derivative of benzoic acid and contains an aminoethyl group and a chlorine atom attached to the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride typically involves the esterification of 3-(2-aminoethyl)-5-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates with various functional groups.

Scientific Research Applications

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride exerts its effects involves interactions with various molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the ester and chlorine groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-aminoethyl)benzoate hydrochloride: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Methyl 3-(2-aminoethyl)-4-chlorobenzoate hydrochloride: The position of the chlorine atom is different, which can affect the compound’s properties.

    Methyl 3-(2-aminoethyl)-5-bromobenzoate hydrochloride: Contains a bromine atom instead of chlorine, leading to variations in reactivity and biological effects.

Uniqueness

Methyl 3-(2-aminoethyl)-5-chlorobenzoate hydrochloride is unique due to the specific positioning of the aminoethyl and chlorine groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

methyl 3-(2-aminoethyl)-5-chlorobenzoate;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-14-10(13)8-4-7(2-3-12)5-9(11)6-8;/h4-6H,2-3,12H2,1H3;1H

InChI Key

KCHBIGYIMNRICG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CCN)Cl.Cl

Origin of Product

United States

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